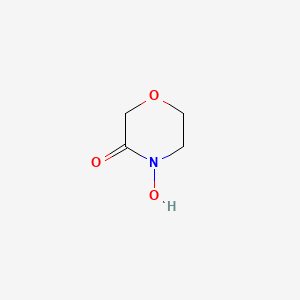
4-Hydroxymorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxymorpholin-3-one is a heterocyclic organic compound characterized by a morpholine ring with a hydroxyl group at the fourth position and a ketone group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymorpholin-3-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 2-aminoethanol with glyoxylic acid under acidic conditions, leading to the formation of the morpholine ring.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentration.
化学反応の分析
Types of Reactions: 4-Hydroxymorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 3,4-dioxomorpholine.
Reduction: The ketone group can be reduced to form 4-hydroxymorpholine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 3,4-Dioxomorpholine
Reduction: 4-Hydroxymorpholine
Substitution: Various substituted morpholinones depending on the substituent introduced.
科学的研究の応用
4-Hydroxymorpholin-3-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is utilized in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 4-Hydroxymorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.
類似化合物との比較
4-Benzyl-2-hydroxymorpholin-3-one: Similar structure but with a benzyl group at the fourth position.
3,4-Dioxomorpholine: An oxidized form of 4-Hydroxymorpholin-3-one with two ketone groups.
4-Hydroxymorpholine: A reduced form with a hydroxyl group but no ketone group.
Uniqueness: this compound is unique due to its specific combination of hydroxyl and ketone groups, which confer distinct reactivity and binding properties compared to its analogs.
特性
分子式 |
C4H7NO3 |
|---|---|
分子量 |
117.10 g/mol |
IUPAC名 |
4-hydroxymorpholin-3-one |
InChI |
InChI=1S/C4H7NO3/c6-4-3-8-2-1-5(4)7/h7H,1-3H2 |
InChIキー |
PESMSBSGHUDSOM-UHFFFAOYSA-N |
正規SMILES |
C1COCC(=O)N1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



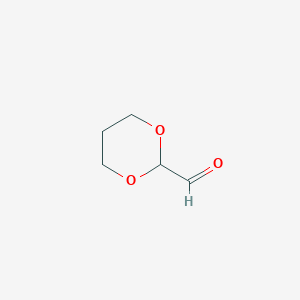
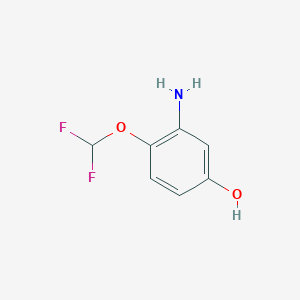



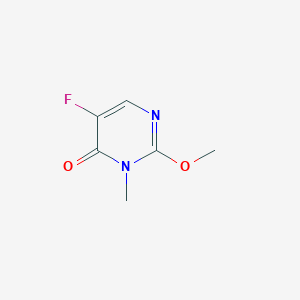
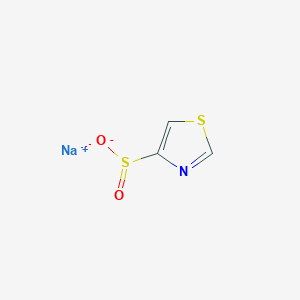

![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)




